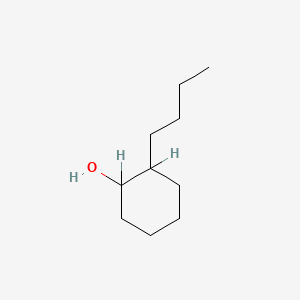

2-Butylcyclohexanol

描述

Context and Scope of Academic Inquiry for Substituted Cyclohexanols

Substituted cyclohexanols are a class of organic compounds that have garnered significant attention within the academic community. Cyclohexanol (B46403), a secondary alcohol derived from cyclohexane (B81311), serves as a foundational structure for a wide array of derivatives. chemicalbook.com These derivatives are formed by replacing one or more hydrogen atoms on the cyclohexane ring with various functional groups. The position and nature of these substituents dramatically influence the molecule's physical, chemical, and biological properties. ontosight.aipacific.edu

Academic inquiry into substituted cyclohexanols is broad, encompassing fundamental studies of stereochemistry and conformational analysis, as well as the development of novel synthetic methodologies. pacific.eduresearchgate.net Researchers investigate how different substituents affect the stability of various chair conformations and the reactivity of the hydroxyl group. pacific.edu The stereoselective synthesis of specific isomers of substituted cyclohexanols is a particularly active area of research, as the spatial arrangement of atoms can lead to vastly different biological activities and material properties. ontosight.airesearchgate.net

The study of these compounds often involves advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry to determine their precise three-dimensional structures. pacific.edu The overarching goal of this academic inquiry is to understand the structure-property relationships that govern the behavior of substituted cyclohexanols, paving the way for their application in various scientific and industrial fields. ontosight.ai

Interdisciplinary Significance in Contemporary Chemical Science

The study of substituted cyclohexanols holds considerable interdisciplinary significance, bridging organic synthesis, materials science, and medicinal chemistry. Their versatility as chemical intermediates and building blocks makes them valuable in the creation of complex molecular architectures. chemicalbook.commdpi.com

In materials science, cyclohexanol derivatives are utilized in the production of polymers, plasticizers, and solvents. chemimpex.comontosight.ai For instance, they are key precursors in the manufacturing of nylons, which have widespread applications in the textile and automotive industries. chemicalbook.com The ability of these compounds to act as effective solvents for resins, lacquers, and paints is also a critical aspect of their industrial use. chemicalbook.com

From a medicinal and biochemical perspective, certain substituted cyclohexanols have been investigated for their potential biological activities. For example, research has explored their use as percutaneous absorption enhancers, which can improve the delivery of drugs through the skin. nih.gov The structural framework of substituted cyclohexanols is also found in various natural products and pharmacologically active molecules. Furthermore, their use in the fragrance industry highlights their role in consumer products. chemimpex.comchemicalbook.com The synthesis of complex cyclohexanol derivatives is also relevant to the development of new catalytic systems and supramolecular assemblies. uri.edu

Structure

3D Structure

属性

IUPAC Name |

2-butylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-2-3-6-9-7-4-5-8-10(9)11/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDALGYBEFALAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50957570 | |

| Record name | 2-Butylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36159-49-6 | |

| Record name | Cyclohexanol, 2-butyl-, | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036159496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 36159-49-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BUTYLCYCLOHEXANOL (MIXTURE OF ISOMERS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties of 2 Butylcyclohexanol

2-Butylcyclohexanol is an organic compound with the chemical formula C10H20O. chemsrc.comlookchem.com It exists as a mixture of isomers, primarily cis and trans, depending on the spatial orientation of the butyl and hydroxyl groups relative to the cyclohexane (B81311) ring. The physical and chemical properties can vary slightly between these isomers.

The compound is generally described as a white crystalline solid or flakes. chemicalbook.com It is very slightly soluble in water but soluble in organic solvents like alcohol and oils. ontosight.aichemicalbook.com

Below is an interactive data table summarizing some of the key physical and chemical properties of this compound and its isomers.

| Property | Value | Source |

| Molecular Formula | C10H20O | chemsrc.comlookchem.com |

| Molecular Weight | 156.27 g/mol | chemimpex.comontosight.ai |

| Appearance | Clear flakes, White crystalline powder | chemimpex.comchemicalbook.com |

| Boiling Point | 208-210 °C (mixture of isomers) | chemimpex.com |

| 217.9 °C at 760 mmHg (n-butyl) | chemsrc.com | |

| 219 °C at 760 mmHg (sec-butyl) | lookchem.com | |

| 192-194 °C (trans-tert-butyl) | ontosight.ai | |

| Melting Point | 43-46 °C (tert-butyl) | chemicalbook.com |

| 24-26 °C (trans-tert-butyl) | ontosight.ai | |

| Density | 0.897 g/cm³ (n-butyl) | chemsrc.com |

| 0.908 g/cm³ (sec-butyl) | lookchem.com | |

| 0.902 g/mL at 25 °C (tert-butyl) | chemicalbook.com | |

| Flash Point | 87.9 °C (n-butyl) | chemsrc.com |

| 88.5 °C (sec-butyl) | lookchem.com | |

| Solubility | Very slightly soluble in water; soluble in alcohol and oils. | ontosight.aichemicalbook.com |

Synthesis and Reactions of 2 Butylcyclohexanol

The synthesis of 2-butylcyclohexanol can be achieved through various chemical reactions, often starting from 2-butylphenol (B3051182) or other suitable precursors. The choice of synthetic route can influence the resulting isomeric ratio (cis/trans).

One common method for producing 2-substituted cyclohexanols is the catalytic hydrogenation of the corresponding substituted phenol (B47542). chemicalbook.comprepchem.com For instance, 2-tert-butylphenol (B146161) can be hydrogenated using a nickel catalyst to yield 2-tert-butylcyclohexanol (B1585498). prepchem.com The reaction conditions, such as temperature, pressure, and the specific catalyst used, can be optimized to favor the formation of a particular isomer. For example, a process using a nickel/iron catalyst mixture in the presence of 2-tertiary-butylcyclohexyl acetate (B1210297) has been developed to produce a high ratio of the cis-isomer of 2-tert-butylcyclohexanol. google.com

Another synthetic approach is the hydroboration-oxidation of an appropriate alkene. This two-step process is known for its stereospecificity, typically resulting in a syn-addition of the hydroxyl group and a hydrogen atom across the double bond. The synthesis of trans-2-tert-butylcyclohexanol has been demonstrated via a microscale hydroboration experiment. acs.org

Once synthesized, this compound can undergo further reactions typical of secondary alcohols. One such reaction is acylation, where the hydroxyl group reacts with an acyl chloride. Studies have shown that the stereoselectivity of the acylation of trans-2-substituted cyclohexanols can be influenced and even reversed by the presence of catalysts like pyridine. pacific.edu It can also be oxidized to the corresponding ketone, 2-butylcyclohexanone. prepchem.com

Research Findings and Applications

Classical and Modern Synthesis Routes

The industrial production of 2-tert-butylcyclohexanol (B1585498) heavily relies on established and innovative synthetic strategies. These routes are designed to be efficient and selective, catering to the demand for this compound, especially in the fragrance industry where the cis-isomer is highly valued. google.com

Hydrogenation of Phenolic Precursors

A primary and widely utilized method for synthesizing 2-tert-butylcyclohexanol is the hydrogenation of 2-tert-butylphenol (B146161). chemicalbook.comvinatiorganics.comwikipedia.org This process involves the addition of hydrogen across the aromatic ring of the phenol (B47542), converting it into the corresponding cyclohexanol (B46403).

The catalytic hydrogenation of 2-tert-butylphenol proceeds through a series of steps on the surface of a heterogeneous catalyst. The reaction generally involves the adsorption of the phenolic reactant onto the catalyst surface, followed by the sequential addition of hydrogen atoms. The mechanism can be influenced by various factors, including the catalyst type, solvent, temperature, and pressure, which in turn affect the stereoselectivity of the reaction, yielding a mixture of cis- and trans-2-tert-butylcyclohexanol. researchgate.netcapes.gov.br The process is often designed to maximize the formation of the desired cis-isomer. google.com

The choice of catalyst is paramount in the hydrogenation of 2-tert-butylphenol, directly impacting the reaction's efficiency and the isomeric ratio of the product. researchgate.net

Nickel/Iron Catalysts and Raney Nickel: Nickel-based catalysts, particularly Raney nickel, are frequently employed for this transformation. prepchem.comresearchgate.netscience.gov The addition of iron to nickel catalysts, creating a nickel/iron catalyst mixture, has been shown to enhance the stereoselectivity towards the cis-isomer. google.comgoogle.com For instance, using a Raney nickel-iron catalyst in the presence of 2-tert-butylcyclohexyl acetate (B1210297) can yield a cis:trans isomer ratio of up to 95:5. google.comgoogle.com The properties of the support material for nickel catalysts, such as carbon nanofibers, also play a significant role in the catalytic activity and the rate of secondary reactions. nih.govresearchgate.net Without specific treatments or co-catalysts, Raney nickel catalysis might result in a lower cis:trans ratio of around 80:20. google.com

Ruthenium or Rhodium Complexes: Noble metal catalysts, including ruthenium and rhodium complexes, are also effective for the hydrogenation of 2-tert-butylphenol. google.comgoogle.comgoogle.com Rhodium on a charcoal support has demonstrated high cis-selectivity (up to 0.95) in solvents like supercritical carbon dioxide and 2-propanol. capes.gov.br Ruthenium catalysts can also achieve high cis:trans ratios, for example, 92.5:7.5 at 40 bar and 100°C. google.com However, the high cost and potential for catalyst deactivation at elevated temperatures can be disadvantages of rhodium-based systems. google.com Palladium catalysts are also used, sometimes in a two-stage process with a ruthenium catalyst, to achieve high cis content. google.comgoogle.comgoogle.com

| Catalyst System | Reaction Conditions | Cis:Trans Isomer Ratio | Reference(s) |

| Nickel/Iron Catalyst Mixture (with 2-tert-butylcyclohexyl acetate) | 130°C, 20 bar H₂ | Up to 95:5 | google.comgoogle.com |

| Raney Nickel (untreated) | - | 80:20 | google.com |

| Raney Nickel (with aqueous sodium borohydride (B1222165) treatment) | 80 bar, 85°C | 92:8 | google.com |

| Ruthenium Catalyst | 40 bar, 100°C | 92.5:7.5 | google.com |

| Rhodium on Charcoal | 2 MPa H₂, 313 K (in scCO₂ or 2-propanol) | 0.95 (cis ratio) | capes.gov.br |

| Palladium Catalyst followed by Ruthenium Catalyst | >200 bar, 70-200°C | Up to 90/10 | google.comgoogle.com |

| Raney Cobalt | 50 bar, 150°C | 94:6 | google.com |

Catalytic Hydrogenation Mechanisms (e.g., 2-tert-Butylphenol to 2-tert-Butylcyclohexanol)

Alkylation and Cyclization Strategies

While direct hydrogenation of phenolic precursors is common, other strategies involving alkylation and cyclization can also be conceptualized for the synthesis of 2-tert-butylcyclohexanol. One such approach involves the tert-butylation of phenol with isobutylene, followed by catalytic hydrogenation. vulcanchem.comvinatiorganics.com This method first introduces the tert-butyl group onto the phenol ring, which is then hydrogenated to the corresponding cyclohexanol.

Etherification Reactions involving Cyclohexanol Derivatives

Etherification reactions can be employed to synthesize derivatives of 2-tert-butylcyclohexanol. For example, 1-[[2-(tert-butyl)cyclohexyl]oxy]-2-butanol is synthesized through an etherification reaction involving the deprotonation of 2-tert-butylcyclohexanol with a strong base like sodium hydride, followed by a nucleophilic attack on 1,2-epoxybutane. This highlights the reactivity of the hydroxyl group in 2-tert-butylcyclohexanol for forming ether linkages.

Reduction of Cyclohexanone (B45756) Analogues

An alternative synthetic route to 2-tert-butylcyclohexanol is the reduction of its corresponding ketone, 2-tert-butylcyclohexanone (B158629). chemicalbook.com This reduction can be achieved using various reducing agents. The stereochemical outcome of this reduction is highly dependent on the choice of reagent and reaction conditions. For instance, in biological systems, the reduction of (±)-2-tert-butylcyclohexanone in rabbits primarily yields (+)-cis-2-tert-butylcyclohexanol. portlandpress.comnih.gov Chemical reductions can also be tailored to favor one isomer over the other.

Mechanistic Studies of 2-tert-Butylcyclohexanol Formation

The formation of 2-tert-butylcyclohexanol can be achieved through various synthetic routes, each with distinct mechanistic features. These include nucleophilic addition to a carbonyl group, ring-opening of an epoxide, and hydroboration of an alkene. Understanding these mechanisms is crucial for controlling the stereochemistry and yield of the final product.

Nucleophilic Addition Mechanisms

Nucleophilic addition to a carbonyl group is a fundamental reaction in organic chemistry for the formation of alcohols. In the context of 2-tert-butylcyclohexanol synthesis, this typically involves the reaction of a nucleophile with 2-tert-butylcyclohexanone. The mechanism proceeds as follows:

Activation of the Carbonyl Group: Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. libretexts.org In basic or neutral conditions, the carbonyl carbon is inherently electrophilic. 182.160.97

Nucleophilic Attack: A nucleophile, such as a hydride ion (from reagents like NaBH4 or LiAlH4) or an organometallic reagent, attacks the electrophilic carbonyl carbon. youtube.com This attack leads to the formation of a tetrahedral intermediate where the carbon atom changes from sp2 to sp3 hybridization. 182.160.97

Protonation: The resulting alkoxide ion is then protonated by a protic solvent (like water or an alcohol) to yield the final alcohol product, 2-tert-butylcyclohexanol. youtube.com

The stereochemical outcome of this reaction is influenced by the direction of the nucleophilic attack. The bulky tert-butyl group often directs the incoming nucleophile to the opposite face of the ring, leading to a specific isomer.

Ring Opening Pathways

The synthesis of 2-tert-butylcyclohexanol can also be accomplished through the ring-opening of an epoxide, specifically 1-tert-butyl-1,2-epoxycyclohexane. This pathway involves the nucleophilic attack on one of the epoxide carbons.

The reaction is initiated by a nucleophile, which can be a hydride reagent or an organometallic compound. The nucleophile attacks one of the two carbons of the epoxide ring. This attack is subject to both steric and electronic effects. In the case of 1-tert-butyl-1,2-epoxycyclohexane, the nucleophile will preferentially attack the less sterically hindered carbon atom. This leads to the opening of the three-membered ring and the formation of an alkoxide intermediate. Subsequent workup with a proton source neutralizes the alkoxide to give 2-tert-butylcyclohexanol. The stereochemistry of the product is determined by the backside attack of the nucleophile, resulting in an anti-relationship between the incoming nucleophile and the oxygen atom.

Hydroboration and Syn Addition Mechanisms

Hydroboration-oxidation is a two-step reaction that converts an alkene, such as 1-tert-butylcyclohexene, into an alcohol. This method is notable for its regioselectivity and stereospecificity. masterorganicchemistry.com

Hydroboration: In the first step, borane (B79455) (BH3), often used as a complex with tetrahydrofuran (B95107) (THF), adds across the double bond of the alkene. masterorganicchemistry.comchemistrysteps.com This is a concerted reaction where the boron atom adds to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon of the double bond. libretexts.org This addition occurs from the same side of the double bond, a process known as syn addition. masterorganicchemistry.commasterorganicchemistry.com This step results in the formation of a trialkylborane.

Oxidation: The trialkylborane is then oxidized in a subsequent step using hydrogen peroxide (H2O2) in the presence of a base, typically sodium hydroxide (B78521) (NaOH). masterorganicchemistry.com The oxidation proceeds with retention of stereochemistry, meaning the hydroxyl group replaces the boron atom at the same position. masterorganicchemistry.com

This syn addition mechanism dictates the relative stereochemistry of the resulting 2-tert-butylcyclohexanol. For example, the hydroboration of 1-tert-butylcyclohexene followed by oxidation yields trans-2-tert-butylcyclohexanol. acs.orgacs.org

Green Chemistry Principles in 2-tert-Butylcyclohexanol Synthesis

The application of green chemistry principles to the synthesis of 2-tert-butylcyclohexanol aims to reduce the environmental impact of the manufacturing process. This includes the use of renewable resources, safer solvents, and more efficient catalytic systems.

Bio-based Feedstock Utilization (e.g., Enzymatic Catalysis)

A key aspect of green chemistry is the use of renewable starting materials. While traditional syntheses of 2-tert-butylcyclohexanol often rely on petroleum-derived precursors, research is exploring bio-based routes. pmarketresearch.com One promising approach is the use of enzymatic catalysis. pmarketresearch.com

Alcohol dehydrogenases (ADHs) have been investigated for the stereoselective reduction of 4-tert-butylcyclohexanone (B146137) to produce specific isomers of 4-tert-butylcyclohexanol (B146172). mdpi.comvapourtec.com This biocatalytic approach offers high selectivity under mild reaction conditions. almacgroup.com For instance, the use of carbonyl reductase (CRED) enzymes has been shown to be effective in the preparation of cis- and trans-4-tert-butylcyclohexanol. almacgroup.com These enzymatic reactions often utilize co-solvents and cofactor regeneration systems to improve efficiency. mdpi.com Furthermore, lipases can be used for the enzymatic acetylation of the resulting alcohol, providing a complete enzymatic route to derivatives like woody acetate. mdpi.comresearchgate.net The use of enzymes from sources like Aspergillus oryzae and Humicola insolens has also been explored for the enantioselective synthesis of related compounds. nih.gov

Sustainable Solvent Systems and Process Optimization

The choice of solvent plays a significant role in the environmental footprint of a chemical process. Green chemistry encourages the use of sustainable solvents that are less toxic and have a lower environmental impact. In the context of 2-tert-butylcyclohexanol synthesis, research has focused on replacing traditional volatile organic compounds with greener alternatives.

For instance, in the hydrogenation of p-tert-butylphenol to p-tert-butylcyclohexanol, ethylene (B1197577) glycol has been employed as a green solvent and reducing agent in combination with a Ru-Ni@RGO nanocatalyst. acs.orgfigshare.com Supercritical carbon dioxide (scCO2) has also been investigated as a solvent for the hydrogenation of tert-butylphenols, which can lead to improved stereoselectivity. capes.gov.br

Closed-Loop Systems and By-product Valorization

In the pursuit of sustainable chemical manufacturing, the production of 2-tert-butylcyclohexanol is increasingly being viewed through the lens of circular economy principles. This involves the implementation of closed-loop systems and the valorization of by-products, which aim to minimize waste, reduce environmental impact, and enhance economic efficiency. wikipedia.orggoogleapis.com

A primary focus of closed-loop systems in the synthesis of 2-tert-butylcyclohexanol is the recovery and recycling of catalysts. The principal manufacturing route involves the catalytic hydrogenation of 2-tert-butylphenol. vinatiorganics.com Catalysts, such as those based on rhodium or nickel, are significant cost factors in this process. googleapis.comgoogle.com Advanced filtration techniques, including membrane separation, and the use of magnetic nanoparticles as catalyst supports, facilitate the efficient separation and reuse of these valuable materials. beilstein-journals.orghilarispublisher.commdpi.com For instance, after the hydrogenation reaction, the catalyst can be recovered from the reaction mixture through filtration or centrifugation and recycled for subsequent batches, significantly reducing waste and the need for fresh catalyst. googleapis.comgoogle.com

The synthesis of the precursor, 2-tert-butylphenol, involves the alkylation of phenol with isobutene. This reaction can generate several by-products, with 2,4,6-tri-tert-butylphenol (B181104) being a notable example that is often considered an undesirable waste product in this specific synthesis. The valorization of such by-products is a key area of research. One potential valorization route for 2,4,6-tri-tert-butylphenol is its conversion into other valuable chemicals. For example, it can be used as a starting material for the synthesis of the antioxidant 2,6-di-tert-butyl-4-methoxyphenol. wikipedia.orgnih.gov This approach transforms a waste stream into a valuable product, contributing to a more circular and economically viable process.

The table below summarizes key aspects of closed-loop systems and by-product valorization in the context of 2-tert-butylcyclohexanol production.

Ethical Sourcing and Supply Chain Traceability in Production

The production of 2-tert-butylcyclohexanol, a key ingredient in the fragrance industry, is increasingly subject to scrutiny regarding the ethical sourcing of its raw materials and the transparency of its supply chain. echemi.comtracextech.com Consumers and regulatory bodies are demanding greater accountability, prompting manufacturers to adopt more sustainable and transparent practices. atamanchemicals.com

Ethical sourcing in this context primarily pertains to the procurement of the foundational raw materials, namely phenol and isobutene. vinatiorganics.com Traditionally derived from petroleum, there is a growing interest in sourcing phenol from bio-based alternatives, such as lignin (B12514952), a complex polymer found in wood and agricultural waste. researchgate.netresearchgate.net Developing commercially viable routes to bio-phenol can significantly reduce the carbon footprint and the reliance on non-renewable resources associated with 2-tert-butylcyclohexanol production. rsc.org An ethical sourcing strategy also encompasses ensuring that suppliers adhere to fair labor practices and environmentally responsible manufacturing processes. atamanchemicals.com

To enhance transparency and build trust with consumers, the chemical and fragrance industries are exploring advanced technologies for supply chain traceability. bsr.orgauthena.io Blockchain technology has emerged as a particularly promising solution. mdpi.comrepec.org By creating a decentralized and immutable digital ledger, blockchain can track the journey of raw materials from their origin, through the synthesis process, to the final fragrance product. tracextech.combsr.org Each transaction and transfer of custody can be recorded as a secure "block" of information, providing an auditable and tamper-proof record. authena.io

This level of traceability allows companies to substantiate claims about the origin and ethical production of their ingredients, combat counterfeiting, and ensure compliance with regulatory standards. authena.iomdpi.com For a product like 2-tert-butylcyclohexanol used in consumer fragrances, a QR code on the final product could potentially allow a consumer to trace the ingredient back to its source, verifying its journey and the ethical practices employed along the way. authena.io

The table below outlines the key components of ethical sourcing and supply chain traceability for 2-tert-butylcyclohexanol.

Table 2: Ethical Sourcing and Traceability Framework

| Component | Focus | Key Methodologies and Technologies | Intended Outcome |

|---|---|---|---|

| Ethical Sourcing | Raw Materials (Phenol, Isobutene) | - Development and adoption of bio-based phenol from sources like lignin. researchgate.netresearchgate.net- Supplier codes of conduct and audits to ensure fair labor and environmental standards. atamanchemicals.com | - Reduced environmental impact and carbon footprint. echemi.com- Assurance of socially responsible practices throughout the supply chain. atamanchemicals.com |

| Supply Chain Traceability | Entire Production Chain | - Implementation of blockchain technology to create a transparent and immutable record of the product's journey. tracextech.combsr.orgrepec.org- Use of digital identifiers like QR codes for consumer-facing transparency. authena.io | - Enhanced consumer trust and brand reputation.- Prevention of counterfeit products.- Improved regulatory compliance and accountability. authena.iomdpi.com |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-tert-Butylcyclohexanol |

| 2-tert-butylphenol |

| 2,4,6-tri-tert-butylphenol |

| 2,6-di-tert-butyl-4-methoxyphenol |

| Phenol |

| Isobutene |

| Rhodium |

| Nickel |

Isomeric Forms and Their Generation

Cis-Trans Isomerism and Stereoselective Synthesis

2-tert-Butylcyclohexanol exists as two geometric isomers: cis-2-tert-butylcyclohexanol (B1618334) and trans-2-tert-butylcyclohexanol. These stereoisomers arise from the different spatial arrangements of the hydroxyl (-OH) and tert-butyl groups on the cyclohexane (B81311) ring. brainly.com In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. brainly.com

The generation of these isomers can be achieved through various synthetic routes, with a significant focus on stereoselective methods that favor the formation of one isomer over the other. A primary method for producing 2-tert-butylcyclohexanol is the hydrogenation of 2-tert-butylphenol. The choice of catalyst and reaction conditions plays a crucial role in determining the ratio of the resulting cis and trans isomers. For instance, the hydrogenation of 2-tert-butylphenol over a charcoal-supported rhodium catalyst in supercritical carbon dioxide (scCO2) has been shown to produce a high cis ratio of 0.95. capes.gov.br Similarly, using a Raney-nickel catalyst can also yield a high proportion of the cis isomer. google.com

Another approach involves the reduction of 2-tert-butylcyclohexanone. The stereochemical outcome of this reduction is highly dependent on the reducing agent used.

The selective synthesis of the cis isomer is of particular industrial interest as its acetate derivative, cis-2-tert-butylcyclohexyl acetate, is a valuable fragrance compound. google.com Research has explored various catalytic systems to maximize the yield of the cis isomer. One patented method describes the hydrogenation of 2-tert-butylphenol in the presence of a nickel/iron catalyst mixture and 2-tert-butylcyclohexyl acetate, which can achieve a cis:trans isomer ratio of up to 95:5. google.com

Table 1: Stereoselective Synthesis of 2-tert-Butylcyclohexanol via Hydrogenation of 2-tert-Butylphenol

| Catalyst | Solvent/Conditions | Cis:Trans Ratio | Reference |

|---|---|---|---|

| Rhodium on Charcoal | Supercritical CO2, 313 K, 2 MPa H2 | 95:5 | capes.gov.br |

| Rhodium on Charcoal | 2-Propanol, 313 K, 2 MPa H2 | 95:5 | capes.gov.br |

| Raney-Nickel | 85°C, 80 bar H2 | Not specified | google.com |

| Ruthenium | 100°C, 40 bar H2 | 92.5:7.5 | google.com |

| Nickel/Iron mixture with 2-tert-butylcyclohexyl acetate | 90-130°C, 10-20 bar H2 | up to 95:5 | google.com |

Influence of Steric Hindrance on Isomer Distribution and Reactivity

The bulky tert-butyl group exerts a significant steric influence on the cyclohexane ring, which is a determining factor in the stability and reactivity of the isomers. Due to its size, the tert-butyl group strongly prefers to occupy an equatorial position in the chair conformation of the cyclohexane ring to minimize steric strain. This preference effectively "locks" the conformation of the ring.

In trans-2-tert-butylcyclohexanol, the large tert-butyl group can occupy an equatorial position, forcing the smaller hydroxyl group into an axial position, or vice-versa. In the more stable conformation, the tert-butyl group is equatorial and the hydroxyl group is also equatorial. In cis-2-tert-butylcyclohexanol, one substituent must be axial while the other is equatorial. For the cis isomer, the more stable conformation has the bulky tert-butyl group in the equatorial position and the hydroxyl group in the axial position. vaia.com

The stability of the isomers is directly related to steric strain. The trans isomer, where both bulky groups can potentially be in equatorial positions in one of its chair conformations, is generally more stable than the cis isomer, where one of the groups is forced into an axial position. brainly.com The axial hydroxyl group in the cis isomer experiences 1,3-diaxial interactions with the axial hydrogens on the same side of the ring, which introduces steric strain and destabilizes the molecule compared to the trans isomer where the hydroxyl group is equatorial. brainly.comwordpress.com

This steric hindrance also impacts the chemical reactivity of the isomers. For example, the rate of esterification or oxidation can differ significantly between the two isomers. An axial hydroxyl group, as found in the more stable conformation of cis-2-tert-butylcyclohexanol, is generally more sterically hindered to attack by bulky reagents than an equatorial hydroxyl group. However, for some reactions like oxidation with chromium trioxide (CrO3), the axial -OH group in the cis isomer is more exposed and reacts faster than the equatorial -OH in the trans isomer. vaia.com

Conformational Dynamics and Energy Landscapes

The conformational analysis of 2-tert-butylcyclohexanol is dominated by the energetic preference of the large tert-butyl group to reside in the equatorial position of the chair conformation. This minimizes destabilizing steric interactions, specifically 1,3-diaxial interactions, that would occur if the tert-butyl group were in an axial position.

For trans-2-tert-butylcyclohexanol, two chair conformations are possible:

Diequatorial: Both the tert-butyl and hydroxyl groups are in equatorial positions. This is the most stable conformation.

Diaxial: Both groups are in axial positions. This conformation is highly unstable due to severe steric strain from the axial tert-butyl group.

For cis-2-tert-butylcyclohexanol, the two chair conformations are:

Axial-Equatorial: The hydroxyl group is axial, and the tert-butyl group is equatorial. This is the more stable conformation of the cis isomer. vaia.com

Equatorial-Axial: The hydroxyl group is equatorial, and the tert-butyl group is axial. This conformation is significantly less stable.

The large energy difference between the conformers means that at room temperature, the equilibrium lies heavily towards the conformation with the equatorial tert-butyl group. This conformational locking simplifies the analysis of its chemical reactions. The energy difference, or Gibbs free energy change (ΔG°), between the diequatorial and diaxial conformations of the trans isomer is substantial, making the diaxial form practically non-existent at equilibrium. Similarly, for the cis isomer, the conformation with the axial tert-butyl group is highly disfavored.

Relationship between Stereochemistry and Chemical Reactivity

The fixed conformations of the cis and trans isomers of 2-tert-butylcyclohexanol lead to distinct differences in their chemical reactivity, a concept known as stereoelectronic effects. The orientation of the hydroxyl group, either axial or equatorial, dictates its accessibility to reagents and the stereochemical course of the reaction.

A classic example illustrating this relationship is the oxidation of the two isomers to form 2-tert-butylcyclohexanone. It has been observed that the cis isomer (with an axial hydroxyl group) reacts faster in oxidation reactions with reagents like chromium trioxide than the trans isomer (with an equatorial hydroxyl group). vaia.comopenstax.org This is because the axial hydroxyl group is considered more sterically accessible for this specific reaction, and the relief of the 1,3-diaxial strain in the transition state contributes to a lower activation energy. vaia.comwordpress.com

Conversely, in reactions like esterification with a bulky acid chloride, the equatorial hydroxyl group of the trans isomer might be expected to react faster as it is less sterically hindered for the approach of a large nucleophile. The reactivity is thus a fine balance of steric hindrance, relief of ground-state strain, and the specific mechanism of the reaction .

Table 2: Reactivity of 2-tert-Butylcyclohexanol Isomers

| Isomer | Conformation of -OH Group (in stable conformer) | Relative Reactivity in Oxidation (with CrO3) | Reference |

|---|---|---|---|

| cis-2-tert-butylcyclohexanol | Axial | Faster | vaia.comopenstax.org |

| trans-2-tert-butylcyclohexanol | Equatorial | Slower | vaia.comopenstax.org |

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 2-tert-butylcyclohexanol, providing detailed insights into its molecular structure, functional groups, and the spatial arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-tert-butylcyclohexanol and for quantifying the ratio of its cis and trans diastereomers. The large tert-butyl group effectively "locks" the cyclohexane ring into a specific chair conformation for each isomer, making the distinction between axial and equatorial protons and carbons particularly clear. wpmucdn.comwpmucdn.com

In ¹H NMR spectroscopy, the chemical shift of the methine proton (the hydrogen attached to the same carbon as the hydroxyl group, C1-H) is highly diagnostic for distinguishing between the cis and trans isomers. wpmucdn.comtamu.edu Studies on the analogous 4-tert-butylcyclohexanol show that the signal for an equatorial proton appears further downfield (at a higher ppm value) compared to an axial proton. wpmucdn.com For the cis isomer, where the hydroxyl group is axial, the C1-H is equatorial and its signal appears around 4.03 ppm. wpmucdn.comwpmucdn.comchegg.com Conversely, in the trans isomer, the hydroxyl group is equatorial, placing the C1-H in an axial position, with its signal appearing upfield around 3.5 ppm. wpmucdn.comwpmucdn.comchegg.com By integrating the areas of these distinct signals, the relative amounts of the cis and trans isomers in a mixture can be accurately calculated. wpmucdn.comchegg.com

¹³C NMR spectroscopy provides complementary information for structural confirmation and isomer analysis. The chemical shifts of the carbon atoms in the cyclohexane ring are sensitive to their stereochemical environment. For instance, in 4-tert-butylcyclohexanol, the carbon bearing the hydroxyl group (C1) and the carbons adjacent to it show distinct shifts between the cis and trans isomers. chegg.comresearchgate.net The large tert-butyl group also gives a characteristic set of signals, including a quaternary carbon and three equivalent methyl carbons. chegg.comresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for cis- and trans-4-tert-Butylcyclohexanol Isomers chegg.com

| Isomer | Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| cis | t-butyl methyl group | 0.86 (s, 9H) | 27.46 |

| Quaternary C of t-butyl | - | 32.53 | |

| -CH near OH group | 4.02 - 4.04 (m, 1H) | 65.87 | |

| -CH₂ near OH group | 1.80 - 1.84 (m, 2H) | 33.37 | |

| trans | t-butyl methyl group | 0.83 (s, 9H) | 27.64 |

| Quaternary C of t-butyl | - | 32.23 | |

| -CH near OH group | ~3.5 (m, 1H) | 71.2 (Not in source) | |

| -CH₂ near OH group | 1.96 - 2.01 (m, 2H) | 36.03 |

Note: Data is for the 4-isomer, but illustrates the principles applicable to the 2-isomer. The multiplicity is indicated as (s) for singlet and (m) for multiplet.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in 2-tert-butylcyclohexanol. The most prominent feature in its IR spectrum is a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The spectrum also displays sharp peaks between 2850 and 3000 cm⁻¹ corresponding to C-H stretching vibrations of the cyclohexane and tert-butyl groups. researchgate.net

Furthermore, IR spectroscopy can aid in differentiating between the cis and trans isomers. The C-O stretching vibration is sensitive to the stereochemistry of the hydroxyl group. msu.edu An equatorial C-O bond (as in the more stable trans isomer) typically results in an absorption at a different wavenumber than an axial C-O bond (as in the cis isomer). For the related 4-tert-butylcyclohexanols, the equatorial C-O stretch is observed around 1068 cm⁻¹, while the axial C-O stretch appears near 970 cm⁻¹. msu.edu This difference allows for the qualitative and, with calibration, quantitative analysis of the isomeric mixture.

Table 2: Key IR Absorption Frequencies for 2-tert-Butylcyclohexanol

| Vibrational Mode | Frequency Range (cm⁻¹) | Significance |

| O-H Stretch | 3200 - 3600 (broad) | Confirms presence of hydroxyl group. |

| C-H Stretch | 2850 - 3000 (sharp) | Aliphatic C-H bonds in the molecule. researchgate.net |

| C-O Stretch | 970 - 1070 | Position helps distinguish axial vs. equatorial -OH. msu.edu |

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of 2-tert-butylcyclohexanol through the analysis of its molecular ion and fragmentation patterns. When analyzed by electron ionization (EI), the molecular ion peak (M⁺) at m/z 156 may be observed, though it is often weak for alcohols. nih.govlibretexts.org

The fragmentation of 2-tert-butylcyclohexanol is dominated by cleavages influenced by the bulky tert-butyl group and the hydroxyl function. A very common fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, followed by the formation of the highly stable tert-butyl cation at m/z 57. This peak at m/z 57 is frequently the base peak (the most intense peak) in the spectrum. nih.gov

Other significant fragmentation pathways for alcohols include the loss of a water molecule (H₂O), leading to a peak at m/z 138 ([M-18]⁺). libretexts.org Cleavage of the C-C bonds adjacent to the oxygen atom is also a common process. libretexts.org Photoionization mass spectrometry studies on stereoisomers of 4-t-butylcyclohexanol have shown that the relative abundances of the molecular ion and other major fragment ions can differ depending on the stereochemistry, offering another potential avenue for isomer differentiation. ubc.ca

Table 3: Common Mass Spectral Fragments for 2-tert-Butylcyclohexanol nih.gov

| m/z | Proposed Fragment | Significance |

| 156 | [C₁₀H₂₀O]⁺ | Molecular Ion (M⁺) |

| 141 | [M - CH₃]⁺ | Loss of a methyl group |

| 138 | [M - H₂O]⁺ | Loss of water |

| 82 | [C₆H₁₀]⁺ | Cyclohexene radical cation from dehydration and cleavage |

| 57 | [(CH₃)₃C]⁺ | tert-Butyl cation (often the base peak) |

Infrared (IR) Spectroscopy (Vibrational analysis for functional group identification)

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the isomers of 2-tert-butylcyclohexanol, isolating impurities, and performing quantitative analysis for purity validation and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of 2-tert-butylcyclohexanol and related compounds. Developing an HPLC method is particularly useful for impurity isolation and for pharmacokinetic studies that track the concentration of a compound in biological fluids over time. sielc.com

A typical HPLC method for a moderately polar compound like 2-tert-butylcyclohexanol would involve reverse-phase (RP) chromatography. sielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For the related compound 2-tert-butylcyclohexyl acetate, a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid, has been shown to be effective. sielc.com Formic acid is preferred for applications where the HPLC is coupled to a mass spectrometer (LC-MS). sielc.com The method can be scaled up for preparative separation to isolate impurities for structural identification. sielc.com Validated HPLC methods demonstrate good linearity, accuracy, and precision, making them suitable for quantifying the compound in various matrices, a key requirement for pharmacokinetic analysis. researchgate.net

Gas Chromatography (GC) is the foremost technique for analyzing the isomeric composition and assessing the purity of 2-tert-butylcyclohexanol, owing to its volatility. chemimpex.comsigmaaldrich.com The method provides excellent resolution for separating the cis and trans isomers, allowing for their precise quantification in reaction mixtures and final products. google.comorgsyn.org

For this separation, a polar stationary phase column, such as one coated with Carbowax (a polyethylene (B3416737) glycol), is often employed. orgsyn.org The different interactions of the cis and trans isomers with the stationary phase lead to different retention times, with the ketone starting material, cis-alcohol, and trans-alcohol typically eluting in a specific order. orgsyn.org

GC is routinely used for purity validation, with specifications often requiring a purity of 97% or greater. chemimpex.com In industrial settings, GC methods are developed and validated to monitor starting materials and control for volatile impurities in the final product, ensuring quality and consistency. bibliotekanauki.pl When coupled with a mass spectrometer (GC-MS), the technique not only separates the components of a mixture but also provides definitive identification of each component based on its mass spectrum.

High-Performance Liquid Chromatography (HPLC) Method Development and Applications (e.g., for impurity isolation, pharmacokinetic studies)

Integrated Analytical Platforms for Complex Mixture Analysis

The analysis of 2-tert-butylcyclohexanol and its isomers within complex matrices, such as environmental samples, consumer products, or biological extracts, presents significant analytical challenges. These matrices often contain a multitude of interfering compounds, making the selective detection and accurate quantification of the target analyte difficult. To overcome these hurdles, integrated analytical platforms that couple high-resolution separation techniques with sensitive detection technologies are employed. The synergistic use of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) provides a comprehensive approach to characterizing 2-tert-butylcyclohexanol in such environments.

A primary challenge in these applications is the wide diversity of compounds that may be present, varying in volatility, polarity, and molecular weight. lcms.cz Consequently, relying on a single analytical technique is often insufficient for a thorough characterization. lcms.cz Integrated platforms, therefore, leverage the strengths of different methods to provide a complete profile of the sample.

GC-MS is a cornerstone for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for 2-tert-butylcyclohexanol. This technique has been successfully applied to screen for contaminants in complex industrial wastewater and associated sediments. greenpeace.to For instance, GC-MS analysis of wastewater from electronics manufacturing facilities identified related compounds like 4-tert-butylcyclohexanol among other semi-volatile substances. greenpeace.to To analyze different fractions of a sample, methodologies can be combined; for example, headspace GC-MS can be used for volatile organic compounds (VOCs), while solvent extraction GC-MS is used for semi-volatiles. greenpeace.to In the context of consumer products, screening has been performed using both semi-quantitative GC/MS after dichloromethane (B109758) extraction and qualitative headspace solid-phase microextraction (SPME)-GC/MS to identify a broad range of volatile and semi-volatile constituents. mst.dk

For exceptionally complex samples, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOF-MS) offers vastly superior separation power compared to conventional GC-MS. mdpi.com This advanced platform separates co-eluting compounds from the first column on a second, orthogonal column, enabling the detection and identification of over a thousand compounds in a single run, a significant increase from the few hundred typically seen with one-dimensional GC. mdpi.com

Table 1: Typical GC-MS Method Parameters for Complex Mixture Analysis This table is interactive. You can sort and filter the data.

| Parameter | Value / Description | Source(s) |

|---|---|---|

| GC System | Agilent 8890 GC or similar | lcms.cz |

| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Quadrupole | lcms.cz |

| Column | Agilent DB-5Q (30 m, 0.25 mm, 0.25 µm) or similar | lcms.cz |

| Injection Mode | Splitless (1 µL) | lcms.cz |

| Inlet Temperature | Programmed ramp, e.g., 65 °C to 280 °C | lcms.cz |

| Oven Program | Example: 40°C for 2 min, ramp 15°C/min to 300°C | mst.dk |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) | lcms.czmst.dk |

| MS Source Temp. | 200 °C - 230 °C | lcms.cz |

| Electron Energy | 70 eV | lcms.cz |

| Mass Range | 50 - 1000 m/z | lcms.cz |

While GC-MS is powerful, it is not suitable for non-volatile, polar, or thermally unstable compounds. For these analytes, Liquid Chromatography-Mass Spectrometry (LC-MS) is the platform of choice. LC-MS is particularly valuable for the analysis of biological samples where biotransformation can occur. In a study examining the estrogenic activity of alkylcyclohexanols, both GC-MS and LC-MS were used to measure the concentrations of parent compounds and their metabolites in liver slice assays, demonstrating the necessity of a combined approach. oup.com

The separation of isomers, a critical task for 2-tert-butylcyclohexanol, can be effectively addressed with LC-MS. Specialized LC methods, such as those using hybrid columns with both anion-exchange and hydrophilic interaction chromatography (HILIC) ligands, have been developed for the enhanced selectivity and resolution of challenging isomers, like phosphorylated sugars, in a single run. nih.govimtaktusa.com Chiral LC-MS/MS methods have also been developed to separate and quantify enantiomers, which are notoriously difficult to resolve due to their identical physical properties in non-chiral environments. japsonline.comnih.gov

Table 2: Typical LC-MS/MS Method Parameters for Complex Mixture Analysis This table is interactive. You can sort and filter the data.

| Parameter | Value / Description | Source(s) |

|---|---|---|

| LC System | Agilent 1290 Infinity II or similar | lcms.czjapsonline.com |

| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole | lcms.czjapsonline.com |

| Column | Agilent Zorbax RRHD C18 (2.1 x 100 mm) or Chiral Stationary Phase | lcms.czjapsonline.com |

| Column Temp. | 40 °C | lcms.czimtaktusa.com |

| Mobile Phase A | Water with 2.5mM Ammonium Formate & 0.05% Formic Acid | lcms.cz |

| Mobile Phase B | Methanol with 2.5mM Ammonium Formate & 0.05% Formic Acid | lcms.cz |

| Flow Rate | 0.35 - 0.5 mL/min | lcms.czjapsonline.com |

| MS Source | Dual AJS ESI or ESI | lcms.czjapsonline.com |

| Polarity | Positive or Negative | lcms.cz |

| Mass Range | 40 - 1700 m/z | lcms.cz |

Ultimately, the integration of GC-MS and LC-MS provides a comprehensive analytical strategy. This dual-platform approach ensures that a wide spectrum of chemicals, from volatile to non-volatile, can be detected and identified within a single complex sample. This is exemplified in the analysis of extractables and leachables from polymeric materials, where the combination of both techniques is standard practice for achieving comprehensive coverage of potential migrants. lcms.cz This integrated workflow, from data acquisition to processing, is essential for the advanced characterization of compounds like 2-tert-butylcyclohexanol in challenging analytical scenarios.

Reactivity Studies and Derivative Chemistry of 2 Tert Butylcyclohexanol

Functional Group Transformations and Derivatization

The hydroxyl group of 2-tert-butylcyclohexanol (B1585498) is the primary site for chemical modifications, allowing for a range of functional group transformations. These reactions include oxidation, reduction, and substitution, which alter the alcohol moiety to yield ketones, alkanes, or various substituted cyclohexanes.

The interconversion between 2-tert-butylcyclohexanol and its corresponding ketone, 2-tert-butylcyclohexanone (B158629), is a fundamental process involving oxidation and reduction.

Oxidation: Secondary alcohols like 2-tert-butylcyclohexanol can be oxidized to form ketones. A common laboratory-scale oxidizing agent for this transformation is chromium trioxide (CrO₃). chegg.comlibretexts.org The reaction involves the treatment of 2-tert-butylcyclohexanol with CrO₃ to yield 2-tert-butylcyclohexanone. chegg.comchegg.com The reactivity in this oxidation can be influenced by the stereochemistry of the hydroxyl group; axial hydroxyl groups are generally considered more reactive than their equatorial counterparts. libretexts.orgopenstax.org

Reduction: The parent compound, 2-tert-butylcyclohexanol, is commonly prepared through the reduction of 2-tert-butylphenol (B146161). This process, known as catalytic hydrogenation, is typically performed using catalysts such as rhodium-on-carbon (Rh/C) or Raney nickel. chemicalbook.comchemicalbook.comgoogle.com For instance, hydrogenating 2-tert-butylphenol over a Rh/C catalyst at elevated temperature (80–100°C) and pressure (10–15 bar H₂) produces 2-tert-butylcyclohexanol. Similarly, the reduction of aromatic rings can be achieved with a platinum catalyst at high pressures or more effectively with a rhodium on carbon catalyst, converting phenols to cyclohexanols. libretexts.org A patented process describes the hydrogenation of 2-tertiary-butylphenol in the presence of a nickel/iron catalyst mixture and 2-tertiary-butylcyclohexyl acetate (B1210297) to achieve a high cis-isomer ratio in the resulting 2-tertiary-butylcyclohexanol. google.com

The hydroxyl group of 2-tert-butylcyclohexanol can be converted into a better leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of various other functional groups onto the cyclohexane (B81311) ring.

One approach involves converting the alcohol into a methanesulfonate (B1217627) (mesylate) ester. The reaction of 2-tert-butylcyclohexanol with methanesulfonyl chloride yields 2-(tert-butyl)cyclohexyl methanesulfonate. ajol.info The methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions, making the resulting compound a useful substrate for introducing other functionalities. ajol.info In general, ether derivatives can also be synthesized via substitution reactions where the alcohol is first deprotonated by a strong base, like sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an electrophile such as an alkyl halide or an epoxide. google.com

Oxidation and Reduction Pathways

Synthesis of Novel 2-tert-Butylcyclohexanol Derivatives

The derivatization of 2-tert-butylcyclohexanol is crucial for synthesizing compounds with specific physical and chemical properties. Key derivatives include esters (methacrylates and acetates) and ethers, which have commercial and research significance.

2-tert-Butylcyclohexyl methacrylate (B99206) is a significant derivative used as a radically polymerizable monomer. google.com Its synthesis is typically achieved through the esterification of 2-tert-butylcyclohexanol. The most common method involves reacting 2-tert-butylcyclohexanol with methacryloyl chloride in the presence of a base, such as triethylamine (B128534). chemicalbook.comsigmaaldrich.cnchemdad.com The triethylamine acts as a scavenger for the hydrochloric acid byproduct formed during the reaction.

| Reactants | Reagents/Conditions | Product | Reference(s) |

| 2-tert-Butylcyclohexanol | Methacryloyl chloride, Triethylamine | 2-tert-Butylcyclohexyl Methacrylate | chemicalbook.com, sigmaaldrich.cn, chemdad.com |

Ether derivatives of 2-tert-butylcyclohexanol can be prepared via nucleophilic substitution. A specific example is the synthesis of 2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]-. This synthesis involves a multi-step process that showcases the Williamson ether synthesis or a variation thereof.

The principal method for synthesizing this ether involves the ring-opening of an epoxide. The key steps are:

Deprotonation: 2-tert-Butylcyclohexanol is treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium 2-tert-butylcyclohexoxide ion.

Nucleophilic Attack: The generated alkoxide ion then acts as a nucleophile, attacking the less sterically hindered carbon of an epoxide, such as 1,2-epoxybutane. This attack opens the epoxide ring and forms the ether linkage.

A molar ratio of 1:1.2 (2-tert-butylcyclohexanol to 1,2-epoxybutane) is often used to optimize the conversion.

| Reactants | Reagents/Conditions | Product | Reference(s) |

| 2-tert-Butylcyclohexanol, 1,2-Epoxybutane | 1. Sodium Hydride (NaH)2. Nucleophilic ring-opening | 2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]- |

2-tert-Butylcyclohexyl acetate is a commercially important fragrance compound. google.com Its synthesis is a classic example of esterification. The acetate is prepared by the reaction of 2-tert-butylcyclohexanol with an acetylating agent. chemicalbook.com

A common industrial method involves the acetylation of 2-tert-butylcyclohexanol using acetic anhydride (B1165640). chembk.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). scentree.co The process starts with the hydrogenation of 2-tert-butylphenol to produce 2-tert-butylcyclohexanol, which is then acetylated. chemicalbook.com For example, the hydrogenated product can be acetylated with 1.2 equivalents of acetic anhydride and 1 wt% sulfuric acid in a solvent like toluene.

| Reactants | Reagents/Conditions | Product | Reference(s) |

| 2-tert-Butylcyclohexanol | Acetic anhydride, Sulfuric acid (catalyst) | 2-tert-Butylcyclohexyl Acetate | , scentree.co |

| 2-tert-Butylcyclohexanol | Acetic anhydride, p-Toluenesulfonic acid (catalyst) | 2-tert-Butylcyclohexyl Acetate | chembk.com |

Other Functionalized Analogues (e.g., Fluorinated and Deuterated Variants)

In addition to the derivatives discussed previously, the synthesis and study of other functionalized analogues of 2-tert-butylcyclohexanol, particularly fluorinated and deuterated variants, have provided deeper insights into the compound's reactivity and conformational behavior. The introduction of fluorine or deuterium (B1214612) atoms can significantly alter the electronic properties, bond strengths, and metabolic stability of the molecule, making these analogues valuable tools in mechanistic studies and drug discovery.

Fluorinated Analogues:

The introduction of fluorine into the 2-tert-butylcyclohexanol scaffold can profoundly influence its chemical and biological properties. Fluorine's high electronegativity can alter the acidity of nearby protons and the reactivity of adjacent functional groups. For instance, the synthesis of fluorinated cyclohexanols can be achieved through various methods, including the fluorination of cyclohexanone (B45756) derivatives. The presence of a fluorine atom can enhance a compound's metabolic stability and bioavailability, making fluorinated analogues attractive in medicinal chemistry.

One relevant study focused on the synthesis of cis-4-(tert-butyl)-3-fluorocyclohexanol. researchgate.net Although this is a constitutional isomer of a fluorinated 2-tert-butylcyclohexanol, the synthetic strategy and the observed properties provide valuable insights. The synthesis started with the tert-butylation of resorcinol, followed by hydrogenation. researchgate.net The study of such compounds helps in understanding the influence of fluorination on the hydrogen-bonding capacity of fluoroalcohols. researchgate.net

Research on other fluorinated cyclohexanols has shown that the fluorine atom's position significantly impacts reactivity. For example, in (1S,2R)-2-fluorocyclohexan-1-ol, the axial hydroxyl group can stabilize transition states in oxidation reactions. vulcanchem.com The electronegativity of fluorine can also enhance the lipophilicity of the molecule compared to its non-fluorinated counterparts, potentially improving membrane permeability in biological systems. vulcanchem.com These findings suggest that fluorination of 2-tert-butylcyclohexanol would likely lead to derivatives with modified reactivity and potentially enhanced biological activity.

Deuterated Variants:

Deuterium-labeled compounds are instrumental in mechanistic and conformational studies. The replacement of hydrogen with deuterium does not significantly alter the steric profile of a molecule, but the increased mass of deuterium can lead to a kinetic isotope effect, slowing down reactions where a C-H bond is broken in the rate-determining step. This makes deuterated analogues of 2-tert-butylcyclohexanol useful for probing reaction mechanisms.

The synthesis of deuterated cyclohexanone derivatives, such as 4-t-butylcyclohexanone-2,2,6,6-d4, has been reported. This is typically achieved through the oxidation of the corresponding deuterated cyclohexanol (B46403). Such isotopically labeled compounds are valuable in enhancing nuclear magnetic resonance (NMR) signal resolution and reducing background noise in spectroscopic analyses.

In the context of 2-tert-butylcyclohexanol, deuteration can be used to study its conformational dynamics. While the large tert-butyl group effectively "locks" the cyclohexane ring in a chair conformation with the tert-butyl group in the equatorial position, deuterium substitution can be used to probe more subtle conformational preferences and the energetic differences between conformers. wpmucdn.com For instance, in a simple cyclohexane ring, the energy difference between axial and equatorial deuterium is negligible, leading to an almost 50:50 mixture of conformers. wpmucdn.com However, in a more complex system like 2-tert-butylcyclohexanol, deuteration at specific positions can provide a spectroscopic handle to study the finer details of its structure and reactivity. Studies on the oxidation of alcohols have utilized the secondary deuterium isotope effect to elucidate the nature of hydrogen transfer in the slow step of the reaction. For example, the oxidation of cis-4-tert-butylcyclohexanol showed a kH/kD of 1.44, providing insights into the reaction mechanism. researchgate.net

| Analogue Type | Key Features and Research Findings | Potential Applications |

| Fluorinated | - Introduction of fluorine can be achieved via fluorination of corresponding ketones. - Fluorine's electronegativity alters electronic properties and reactivity. vulcanchem.com- Can enhance metabolic stability and membrane permeability. vulcanchem.com | - Probes for studying reaction mechanisms.- Development of new pharmaceutical agents with improved properties. |

| Deuterated | - Synthesized from corresponding deuterated precursors. - Used to study kinetic isotope effects and reaction mechanisms. researchgate.net- Aids in conformational analysis and enhances NMR spectroscopy. wpmucdn.com | - Mechanistic elucidation of chemical reactions.- Conformational analysis of complex molecules. |

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of 2-tert-butylcyclohexanol, SAR studies aim to identify the key structural features responsible for their biological effects and to guide the design of new compounds with enhanced potency and selectivity. While comprehensive SAR studies specifically on a wide range of 2-tert-butylcyclohexanol derivatives are not extensively documented in publicly available literature, insights can be gleaned from related structures and general principles of medicinal chemistry.

The introduction of various functional groups at different positions of the 2-tert-butylcyclohexanol scaffold can modulate its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, which in turn can affect its interaction with biological targets.

For example, studies on acetylcholine (B1216132) analogues based on 2-amino-4-t-butylcyclohexanol have been conducted to understand their preferred conformations and how these relate to their biological function. researchgate.net The rigid conformational bias imposed by the tert-butyl group makes these derivatives excellent models for probing the geometric requirements of receptor binding sites.

In a broader context, SAR studies on other cyclic systems highlight the importance of stereochemistry and substituent effects. For instance, in a series of β-lactam carbamic acid ester inhibitors of N-acylethanolamine acid amidase (NAAA), the stereochemistry at the β-lactam ring was found to be critical for inhibitory activity. escholarship.org Specifically, the (S)-enantiomer of a particular derivative was a potent inhibitor, while the (R)-enantiomer was inactive. escholarship.org This underscores the importance of a precise three-dimensional arrangement of functional groups for effective biological interactions.

The influence of substituents on the carbamic acid ester side chain was also investigated, revealing that the size and shape of this chain significantly impacted potency. escholarship.org These findings, although not directly on 2-tert-butylcyclohexanol, illustrate the general approach of SAR studies, where systematic modifications of a lead compound are made to map the structural requirements for activity.

Applying these principles to 2-tert-butylcyclohexanol, a hypothetical SAR study might involve the synthesis and biological evaluation of a series of derivatives with modifications at the hydroxyl group (e.g., esterification, etherification), the cyclohexane ring (e.g., introduction of unsaturation or additional substituents), and even the tert-butyl group (e.g., replacement with other bulky alkyl groups). The data from such a study would be invaluable for the rational design of novel bioactive compounds based on the 2-tert-butylcyclohexanol scaffold.

| Structural Modification | Potential Impact on Activity | Rationale |

| Esterification/Etherification of the hydroxyl group | Modulation of lipophilicity and hydrogen bonding capacity. | Can affect membrane permeability and interaction with the binding pocket of a target protein. |

| Introduction of substituents on the cyclohexane ring | Alteration of steric and electronic properties. | Can introduce new binding interactions or sterically hinder unfavorable interactions. |

| Modification of the tert-butyl group | Changes in steric bulk and conformational rigidity. | The tert-butyl group often acts as a conformational lock; modifying it could alter the preferred shape of the molecule. |

| Variation of stereochemistry | Critical for specific receptor interactions. | Biological targets are chiral, and often only one enantiomer or diastereomer of a compound will be active. |

Applications of 2 Tert Butylcyclohexanol and Its Derivatives in Chemical Research

Role as a Key Intermediate in Organic Synthesis

2-tert-Butylcyclohexanol (B1585498) is a widely utilized intermediate in the synthesis of a variety of organic compounds, including fragrances, plasticizers, and surfactants. chemimpex.comchemimpex.comvinatiorganics.com Its stable yet reactive nature makes it a valuable precursor for creating more complex molecules. chemimpex.comontosight.ai The compound's hydroxyl group can undergo various transformations, such as oxidation to form the corresponding ketone (2-tert-butylcyclohexanone), reduction, or substitution reactions where the hydroxyl group is replaced by other functional groups.

A significant application in organic synthesis is its use in the preparation of esters, which have commercial importance. For instance, 2-tert-Butylcyclohexanol is reacted with methacryloyl chloride in the presence of triethylamine (B128534) to produce 2-tert-butylcyclohexyl methacrylate (B99206). chemicalbook.comsigmaaldrich.com This reaction highlights its role as a nucleophile, where the alcohol attacks the electrophilic acyl chloride.

The synthesis of various derivatives from 2-tert-Butylcyclohexanol is a key area of research, demonstrating its versatility. The cis and trans isomers of the compound can lead to products with different stereochemistry, which is particularly important in the synthesis of biologically active molecules and specialty polymers. lookchem.comacs.org The hydrogenation of its precursor, 2-tert-butylphenol (B146161), can be controlled to yield specific isomer ratios of 2-tert-butylcyclohexanol, such as a cis/trans ratio of 91.5:8.5 when using a rhodium-on-carbon catalyst.

Table 1: Selected Synthetic Applications of 2-tert-Butylcyclohexanol

| Reactant(s) | Product | Application of Product |

|---|---|---|

| 2-tert-Butylcyclohexanol, Methacryloyl Chloride, Triethylamine | 2-tert-butylcyclohexyl methacrylate | Polymer Component chemicalbook.comsigmaaldrich.com |

| 2-tert-Butylcyclohexanol, Acetic Anhydride (B1165640) | 2-tert-butylcyclohexyl acetate (B1210297) | Fragrance Ingredient vinatiorganics.com |

Contributions to Material Science and Polymer Chemistry

The unique molecular structure of 2-tert-Butylcyclohexanol makes it a valuable component in the development of new materials and polymers. chemimpex.com Its derivatives are incorporated into various formulations to enhance material properties.

A critical application of 2-tert-Butylcyclohexanol is as an intermediate in the synthesis of UV stabilizers. pmarketresearch.com The cyclohexanol (B46403) backbone is instrumental in creating additives that impart light resistance to materials like automotive plastics and packaging. pmarketresearch.com UV stabilizers are essential for preventing the degradation of polymers when exposed to ultraviolet radiation, thereby increasing the lifespan of the final product. elixance.com

Furthermore, as previously mentioned, 2-tert-Butylcyclohexanol is a precursor to monomers like 2-tert-butylcyclohexyl methacrylate. chemicalbook.comsigmaaldrich.com This monomer can then be polymerized or co-polymerized to create materials with specific thermal and mechanical properties. The bulky tert-butyl group can influence the polymer's glass transition temperature, rigidity, and solubility. It also serves as an intermediate for plasticizers, which are added to polymers like PVC to increase their flexibility and durability. chemimpex.comvinatiorganics.com

Derivatives of 2-tert-Butylcyclohexanol are incorporated into formulations for coatings, plastics, and adhesives. lookchem.comvwr.com In coatings, its derivatives can improve properties such as durability and resistance to environmental factors. pmarketresearch.comchemicalbull.com The compound itself can act as a plasticizer in polymer formulations, enhancing the flexibility of plastics and rubbers. chemimpex.com Its use in adhesives and solvent-based coatings as a stabilizing ingredient has also been noted. chemicalbull.com

2-tert-Butylcyclohexanol and its derivatives are subjects of research for the development of advanced materials. chemimpex.com Its structural features are leveraged to synthesize novel polymers and materials with tailored properties. chemimpex.comchemimpex.com Research explores how incorporating this molecule into polymer chains or material matrices can influence the final characteristics, opening pathways for innovation in specialty chemicals and materials. chemimpex.comontosight.ai

Table 2: Applications in Material Science

| Application Area | Role of 2-tert-Butylcyclohexanol/Derivatives | Resulting Material Property |

|---|---|---|

| Polymer Additives | Intermediate for UV Stabilizers | Enhanced light/UV resistance pmarketresearch.com |

| Precursor to Plasticizers | Increased flexibility and durability chemimpex.com | |

| Synthesis of Monomers (e.g., 2-tert-butylcyclohexyl methacrylate) | Component for specialty polymers sigmaaldrich.com | |

| Formulations | Component in Coatings | Improved durability and adhesion pmarketresearch.comchemicalbull.com |

| Additive in Plastics/Rubbers | Increased flexibility chemimpex.com |

Coatings, Plastics, and Adhesives Formulations

Advanced Applications in Agrochemical Research

Beyond material science, 2-tert-Butylcyclohexanol serves as a key intermediate in the agrochemical industry. chemimpex.compmarketresearch.comnih.gov

The compound is a starting material for the synthesis of various agrochemicals. vinatiorganics.comvinatiorganics.comontosight.ai Its role as a chemical intermediate is crucial for creating active ingredients used in crop protection products, such as certain insecticides. vinatiorganics.comvinatiorganics.compmarketresearch.com The chemical structure of 2-tert-Butylcyclohexanol provides a scaffold that can be modified to produce molecules with specific biological activities necessary for protecting crops. pmarketresearch.comalibaba.com

Development of Chiral Pesticides and Neonicotinoid Alternatives

The stereochemical properties of 2-tert-butylcyclohexanol and its derivatives are being investigated for their potential in creating more effective and selective chiral pesticides. pmarketresearch.com Chiral pesticides are compounds that exist as enantiomers, which are mirror-image isomers that can have different biological activities. mdpi.com The use of single, more active enantiomers can lead to lower application rates and reduced environmental impact. mdpi.comweedturf.org Research is ongoing to utilize chiral synthons derived from biomass, like 2-tert-butylcyclohexanol, to produce enantiomerically pure pesticides. weedturf.org

In the search for alternatives to neonicotinoid insecticides, which have faced restrictions due to concerns about their impact on pollinators, researchers are exploring a range of chemical and non-chemical options. tcia.orgwur.nlnih.gov While many alternatives exist, including other chemical insecticides like pyrethroids and non-chemical methods, the development of new active ingredients is crucial. nih.gov The unique molecular structure of 2-tert-butylcyclohexanol derivatives makes them candidates for the design of novel insecticides that may offer different modes of action or improved environmental profiles compared to existing options. pmarketresearch.com A 2023 study highlighted that the stereochemical properties of these derivatives enhance the efficacy of chiral pesticides, particularly as potential neonicotinoid alternatives. pmarketresearch.com

Exploration in Chemosensory Science

The interaction of molecules with sensory receptors is a fundamental aspect of chemosensory science. 2-tert-Butylcyclohexanol and its related compounds have been subjects of study in this area, particularly concerning olfaction and gustation.

The sense of smell is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located in the nasal cavity. guidechem.com These interactions trigger a signaling cascade that results in the perception of a specific scent. The shape and chemical properties of a molecule determine which ORs it will activate and, consequently, the odor perceived.

2-tert-Butylcyclohexanol and its derivatives are widely used in the flavor and fragrance industry. guidechem.comchemimpex.com They are valued for their ability to enhance and stabilize the scent profiles of a variety of products. echemi.com

Fragrance Enhancement: 2-tert-Butylcyclohexanol itself possesses a powerful, camphoraceous-piney, and minty odor. chemicalbook.com Its derivatives, such as 2-tert-butylcyclohexyl acetate, are used for their pleasant fruity and woody scents. These compounds are often blended with other floral and fruity notes to create complex and appealing fragrances for perfumes, cosmetics, and personal care products. 888chem.com

The effectiveness of these compounds as both enhancers and fixatives is demonstrated by their inclusion in various commercial products. For instance, 2-tert-butylcyclohexanol has been used to lend power and tenacity to woody and pine-like scents in soap perfumes. chemicalbook.com

Table 1: Applications of 2-tert-Butylcyclohexanol in Flavor and Fragrance

| Application | Description | Compound Example |

| Fragrance Ingredient | Provides a characteristic scent, often described as woody, fruity, or minty. | 2-tert-Butylcyclohexyl acetate |

| Fragrance Enhancer | Blends with and amplifies other scent notes in a formulation. | 2-tert-Butylcyclohexanol echemi.comchemicalbook.com |

| Fragrance Fixative | Increases the longevity of a fragrance by reducing the evaporation rate of volatile components. | 2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]- |